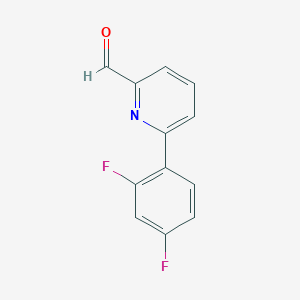

6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde

描述

Background and Significance of Fluorinated Pyridine Derivatives

Fluorinated pyridine derivatives occupy a position of paramount importance in contemporary medicinal chemistry and materials science, representing a convergence of two independently critical structural motifs that have revolutionized pharmaceutical development. The incorporation of fluorine atoms into organic molecules has emerged as one of the most powerful strategies for modulating biological activity, with more than 300 fluorinated pharmaceuticals having received approval for clinical use to date. The significance of fluorine substitution extends far beyond simple structural modification, as it fundamentally alters the electronic properties, metabolic stability, and bioavailability of target compounds through mechanisms that are both subtle and profound.

The unique properties of fluorine, including its high electronegativity, small atomic radius, and strong carbon-fluorine bond strength, enable medicinal chemists to fine-tune molecular properties with unprecedented precision. Monofluorination or trifluoromethylation of alkyl groups decreases drug lipophilicity due to the strong electron-withdrawing capabilities of fluorine, while fluoro-arenes paradoxically exhibit increased lipophilicity due to the low polarizability of the carbon-fluorine bond. This apparent contradiction highlights the nuanced nature of fluorine effects and underscores the importance of strategic fluorine placement in molecular design.

Pyridine derivatives, characterized by their six-membered aromatic ring containing one nitrogen atom, form the structural backbone of numerous biologically active compounds across diverse therapeutic categories. The electron-deficient nature of the pyridine ring, resulting from the presence of the nitrogen heteroatom, creates unique reactivity patterns that can be exploited for selective chemical transformations while simultaneously providing sites for hydrogen bonding and metal coordination in biological systems. The prevalence of pyridine-containing compounds in pharmaceuticals, agrochemicals, and bioactive molecules has established this heterocycle as one of the most valuable scaffolds in medicinal chemistry.

The marriage of fluorine substitution with pyridine chemistry has yielded compounds of exceptional therapeutic importance, as evidenced by the substantial representation of fluorinated heterocyclic drugs in modern pharmacopeia. Among the notable examples are compounds such as alpelisib, which features a trifluoro-tertiary-butyl group at position two of the pyridine ring and demonstrates how fluorinated moieties can induce higher metabolic stability and excellent oral bioavailability. Similarly, lemborexant incorporates fluorine at position five of the pyridine moiety, with this fluorine atom being crucial for achieving high in vitro binding affinity, good solubility, and an optimal pharmacological profile.

| Therapeutic Category | Number of Compounds | Percentage of Total | Representative Examples |

|---|---|---|---|

| Skin Disease Remedies | 46 | 13.5% | Various topical agents |

| General Antifungal Reagents | 36 | 10.6% | Azole derivatives |

| Antitumor Drugs (Molecularly Targeted Agents) | 32 | 9.4% | Kinase inhibitors |

| Gastrointestinal and Metabolism Agents | 24 | 7.0% | Proton pump inhibitors |

| Antipsychotic Agents | 23 | 6.7% | Phenothiazine derivatives |

The synthetic accessibility of fluorinated pyridine derivatives has been revolutionized by advances in direct fluorination methodologies and cross-coupling reactions. Recent developments in regioselective carbon-hydrogen functionalization have enabled the precise introduction of fluorine atoms at specific positions on the pyridine ring, overcoming historical challenges associated with the electron-deficient nature of these heterocycles. These methodological advances have opened new avenues for the systematic exploration of structure-activity relationships in fluorinated pyridine series, facilitating the discovery of compounds with optimized pharmacological profiles.

Historical Context and Emergence of 6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde

The emergence of this compound as a compound of interest can be traced to the broader historical development of fluorinated heterocyclic chemistry and the recognition of carbaldehyde functionalities as versatile synthetic intermediates. The systematic exploration of fluorinated pyridine derivatives gained significant momentum in the latter half of the twentieth century, coinciding with advances in fluorination chemistry and an improved understanding of fluorine effects on biological activity.

The specific structural architecture embodied by this compound reflects several decades of accumulated knowledge regarding optimal fluorine positioning and functional group placement for enhanced biological activity. The compound bears the molecular formula Carbon₁₂Hydrogen₇Fluorine₂Nitrogen₁Oxygen₁ and possesses a molecular weight of 219.19 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting the precise positioning of substituents on both the pyridine and phenyl ring systems.

The strategic placement of fluorine atoms at the 2 and 4 positions of the phenyl substituent represents a deliberate design choice informed by extensive structure-activity relationship studies in related compound series. This substitution pattern has been shown to optimize both electronic properties and metabolic stability while maintaining favorable pharmacokinetic characteristics. The carbaldehyde functionality at the 2-position of the pyridine ring serves dual purposes, functioning both as a reactive handle for further synthetic elaboration and as a potential pharmacophore element capable of forming key interactions with biological targets.

Historical patent literature and synthetic methodology papers document the evolution of preparative approaches to compounds of this structural class, with early methods often requiring multistep syntheses and specialized fluorination reagents. The development of more efficient synthetic routes has paralleled advances in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings that enable the direct construction of carbon-carbon bonds between functionalized pyridine and fluorinated aryl components.

The compound's emergence in the research literature coincides with growing recognition of the importance of fluorinated building blocks in drug discovery programs. The unique combination of structural features present in this compound positions it as both a valuable synthetic intermediate and a potential lead compound for further optimization studies. The aldehyde functionality provides multiple pathways for chemical modification, including reductive amination, condensation reactions, and oxidation to carboxylic acid derivatives, thereby expanding the accessible chemical space for structure-activity relationship exploration.

Research Gaps and Objectives

Despite the significant advances in fluorinated pyridine chemistry and the recognized importance of compounds bearing structural similarity to this compound, several critical research gaps persist that limit our understanding of this compound's full potential and optimal utilization. The identification and systematic addressing of these gaps represents a crucial step toward unlocking the therapeutic and synthetic value of this molecular architecture.

One of the most significant research gaps concerns the comprehensive characterization of structure-activity relationships for compounds incorporating the 2,4-difluorophenyl substitution pattern in combination with pyridine-2-carbaldehyde core structures. While individual studies have explored related fluorinated pyridine derivatives, systematic investigation of how the specific geometric arrangement of fluorine atoms in the 2,4-difluorophenyl moiety influences biological activity, selectivity, and pharmacokinetic properties remains incomplete. This gap is particularly noteworthy given the demonstrated importance of fluorine positioning in other therapeutic compound classes.

The synthetic methodology landscape for accessing this compound and closely related derivatives represents another area requiring focused research attention. Current synthetic approaches, while functional, may not represent optimal solutions in terms of efficiency, scalability, or environmental sustainability. The development of novel synthetic methodologies that can access this compound class through more direct, atom-economical pathways would significantly enhance their accessibility for both research and potential commercial applications.

Advanced spectroscopic and computational characterization of this compound remains underdeveloped, particularly with respect to understanding the compound's conformational preferences, electronic structure, and intermolecular interaction patterns. These fundamental properties directly influence both chemical reactivity and biological activity, yet comprehensive studies employing modern analytical techniques and computational methods are notably absent from the literature. Such investigations would provide crucial insights for rational drug design efforts and synthetic planning.

The biological activity profile of this compound across diverse therapeutic targets represents perhaps the most significant research gap requiring immediate attention. While related fluorinated pyridine derivatives have demonstrated activity in areas ranging from antimicrobial to anticancer applications, systematic evaluation of this specific compound's biological properties has not been comprehensively reported. The establishment of baseline activity profiles across relevant biological assays would provide essential information for prioritizing further development efforts.

Furthermore, the metabolic fate and pharmacokinetic properties of this compound remain largely unexplored, despite the critical importance of these factors in determining therapeutic utility. Understanding how the compound is absorbed, distributed, metabolized, and eliminated would inform both safety considerations and optimal formulation strategies for potential therapeutic applications. The influence of the specific fluorine substitution pattern on these properties requires particular attention, given the known effects of fluorine on metabolic stability and clearance pathways.

| Research Gap Category | Specific Areas Requiring Investigation | Potential Impact |

|---|---|---|

| Structure-Activity Relationships | Systematic evaluation of 2,4-difluorophenyl positioning effects | Enhanced rational design capabilities |

| Synthetic Methodology | Development of more efficient, scalable synthetic routes | Improved compound accessibility |

| Physical-Chemical Characterization | Comprehensive spectroscopic and computational analysis | Better understanding of fundamental properties |

| Biological Activity Profiling | Systematic screening across therapeutic targets | Identification of lead optimization opportunities |

| Pharmacokinetic Properties | Absorption, distribution, metabolism, and excretion studies | Informed development decision-making |

属性

IUPAC Name |

6-(2,4-difluorophenyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-8-4-5-10(11(14)6-8)12-3-1-2-9(7-16)15-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJHFOLZKPEAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=C(C=C(C=C2)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde typically involves the reaction of 2,4-difluorobenzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,4-difluorophenylboronic acid reacts with 2-bromopyridine-2-carbaldehyde in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure high-quality production.

化学反应分析

Types of Reactions

6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 6-(2,4-Difluorophenyl)pyridine-2-carboxylic acid.

Reduction: 6-(2,4-Difluorophenyl)pyridine-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Applications

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various reactions, such as palladium-catalyzed cross-coupling reactions, which are essential for constructing diverse molecular architectures. The compound's aldehyde functional group enhances its reactivity, making it a valuable building block for synthesizing pharmaceuticals and other organic materials .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand. Its ability to coordinate with metal ions facilitates the formation of metal complexes that can exhibit unique properties and reactivities, which are useful in catalysis and material science.

Biological Applications

Anticancer Properties

Research has indicated that this compound possesses potential anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by modulating key cellular pathways and influencing gene expression profiles. For instance, it has been tested against human prostate adenocarcinoma (PC3) and colorectal carcinoma (HCT116) cell lines, demonstrating significant cytotoxic effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, suggesting its potential use as a therapeutic agent in treating infections .

Medicinal Chemistry

Pharmaceutical Development

this compound is explored as a building block for developing novel pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to new drugs targeting various diseases, including cancer and infectious diseases .

G-Secretase Inhibitors

This compound is part of research focused on developing G-secretase inhibitors, which are crucial in treating Alzheimer's disease. The unique structural features of this compound make it a candidate for further development in this area .

Industrial Applications

Specialty Chemicals Production

In industry, this compound is used in the production of specialty chemicals such as dyes and polymers. Its reactivity allows it to participate in various chemical processes that yield high-value products .

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry highlighted the effects of this compound on cancer cell lines, demonstrating its potential as an anticancer agent through apoptosis induction and cell cycle arrest .

- Synthesis Optimization : Research focusing on optimizing synthetic routes for this compound revealed efficient methods using palladium-catalyzed reactions that enhance yield and purity suitable for industrial applications .

作用机制

The mechanism of action of 6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluorophenyl group and the aldehyde functional group allows it to form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function.

相似化合物的比较

Positional Isomers: Aldehyde Substituent Variation

- 6-(2,4-Difluoro-phenyl)-pyridine-3-carbaldehyde (ST-0340, CAS 898796-15-1): This isomer differs only in the position of the aldehyde group (3-carbaldehyde vs. 2-carbaldehyde). The altered electronic distribution due to the aldehyde’s position may influence reactivity and intermolecular interactions.

Functional Group Variants

- 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid (CAS 1258626-21-9) :

Replacing the aldehyde with a carboxylic acid (-COOH) group increases polarity and acidity (pKa ~4–5), enabling salt formation for improved bioavailability. However, the aldehyde in the target compound offers greater versatility in nucleophilic addition reactions, such as Schiff base formation, which is critical for synthesizing imine-linked prodrugs or metal complexes .

Halogen-Substituted Analogs

- 6-(4-Chloro-phenyl)-2-methyl-pyridine-3-carbaldehyde (CAS 1242015-13-9) :

Substituting fluorine with chlorine alters electronic and steric properties. Chlorine’s larger atomic radius and lower electronegativity increase lipophilicity (ClogP ≈ 3.2 vs. F-substituted ≈ 2.8) but may reduce metabolic stability due to slower oxidative resistance. Fluorine’s inductive effect enhances binding to electron-rich biological targets, such as kinases or proteases .

Antibacterial Activity

The 2,4-difluorophenyl group is a critical motif in quinolone antibiotics like tosufloxacin and trovafloxacin, where it enhances penetration into bacterial cells and inhibits DNA gyrase. Studies show that fluoroquinolones with this group exhibit superior activity against S. aureus persisters (e.g., 10-fold lower MIC values compared to non-fluorinated analogs) .

Spectral and Tautomeric Properties

- IR Spectroscopy : The target compound’s aldehyde group shows a strong C=O stretch at ~1700 cm⁻¹, distinct from the C=S stretch (~1250 cm⁻¹) in thioamide derivatives (e.g., compounds [4–6] in ) .

Data Table: Key Properties of Comparable Compounds

生物活性

6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a difluorophenyl group and an aldehyde functional group. Its structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it can modulate the activity of enzymes related to cancer cell proliferation.

- Receptor Interaction : It may interact with receptor sites on cells, influencing signaling pathways that regulate cellular functions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines through cell proliferation assays. The compound showed IC50 values indicating potent inhibition of cancer cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.15 |

| MCF-7 (Breast Cancer) | 0.25 |

| HeLa (Cervical Cancer) | 0.20 |

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. In vitro studies have shown that it possesses antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Studies

- In Vitro Studies : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on cancer cell lines. Results indicated that the compound effectively inhibited cell growth by inducing apoptosis through the activation of caspase pathways.

- Animal Models : In vivo experiments using mouse models have shown that administration of this compound led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

- Synergistic Effects : Research has also explored the synergistic effects when combined with other chemotherapeutic agents, revealing enhanced efficacy in reducing tumor growth rates.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized in the liver with various metabolites identified.

- Excretion : Excreted mainly through urine.

Toxicological studies have indicated a favorable safety profile at therapeutic doses, although further research is needed to fully understand its long-term effects.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 6-(2,4-difluorophenyl)pyridine-2-carbaldehyde?

- Answer : A multi-step approach is typically employed:

Suzuki-Miyaura Coupling : React 6-bromo-2-pyridinecarboxaldehyde with 2,4-difluorophenylboronic acid under palladium catalysis to introduce the difluorophenyl group .

Formylation Optimization : Use Vilsmeier-Haack conditions (POCl₃/DMF) or oxidation of a methyl group (e.g., SeO₂) to install the aldehyde functionality .

Key considerations include inert atmosphere, temperature control (e.g., 80–100°C for coupling), and purification via column chromatography.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Answer :

- ¹H/¹³C/¹⁹F NMR : Resolve aromatic proton environments (δ 8.5–7.0 ppm) and confirm fluorine substitution patterns. Use 2D NMR (COSY, HSQC) to address signal overlap .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <3 ppm error .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyridine vs. benzene ring substitution) .

Q. What preliminary biological screening models are applicable for assessing its bioactivity?

- Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC ≤ 16 µg/mL) .

- Osteoclastogenesis Inhibition : Test in RANKL-induced RAW264.7 cells (IC₅₀ < 10 µM) .

- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric assays .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s geometry for docking studies?

- Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to balance accuracy and computational cost .

- Solvent Effects : Apply the polarizable continuum model (PCM) for aqueous or lipid environments.

- Validation : Compare calculated vs. experimental NMR/IR spectra to refine parameters .

Q. What molecular docking protocols improve binding affinity predictions for drug discovery?

- Answer :

- Software : AutoDock Vina (semi-flexible docking) or Schrödinger Glide (induced-fit) .

- Grid Box Setup : Center on catalytic sites (e.g., kinase ATP-binding pockets) with 20 ų dimensions.

- Scoring Function : Prioritize consensus scoring (Vina + MM/GBSA) to reduce false positives .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Answer :

- Dose-Response Curves : Confirm activity thresholds (e.g., IC₅₀ reproducibility ±10%).

- Off-Target Profiling : Use proteome-wide affinity pulldown assays to identify confounding interactions .

- Computational Validation : Cross-check with molecular dynamics simulations (e.g., >50 ns trajectories) .

Q. What strategies enhance solubility and bioavailability without compromising activity?

- Answer :

- Prodrug Design : Introduce phosphate or acetate groups at the aldehyde position for hydrolysis in vivo .

- Co-Crystallization : Screen with cyclodextrins or co-solvents (e.g., PEG-400) to improve aqueous stability .

- logP Optimization : Adjust fluorophenyl substituents to maintain 2.5–3.5 range (balance permeability/solubility) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Answer :

- Core Modifications : Synthesize analogs with:

- Pyridine Ring Substitution : Replace fluorine with chloro or methoxy groups .

- Aldehyde Bioisosteres : Test nitrile or hydroxamic acid replacements .

- Pharmacophore Mapping : Use ROCS (Rapid Overlay of Chemical Structures) to align with active scaffolds (e.g., niclosamide derivatives) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。